3-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
3-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a dimethoxyphenyl group, and a pyrazolopyrimidine core, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyrimidine core, followed by the introduction of the chlorophenyl and dimethoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can replace certain groups with others to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of modified compounds with different functional groups.
Scientific Research Applications
3-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain kinases or modulate signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide
- Pyrimidine-5-carbonitrile derivatives : Known for their anticancer properties and kinase inhibition .
- Pinacol boronic esters : Used in organic synthesis and functionalization reactions .
Uniqueness
This compound stands out due to its unique combination of functional groups and structural features, which contribute to its diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H19ClN4O4 |
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Molecular Weight |
426.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C21H19ClN4O4/c1-29-14-7-8-18(30-2)16(9-14)24-21(28)17-10-19(27)25-20-15(11-23-26(17)20)12-3-5-13(22)6-4-12/h3-9,11,17H,10H2,1-2H3,(H,24,28)(H,25,27) |
InChI Key |
PKXVMKNGUZXTGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)NC3=C(C=NN23)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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